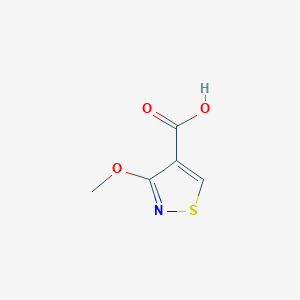

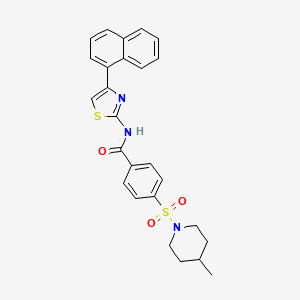

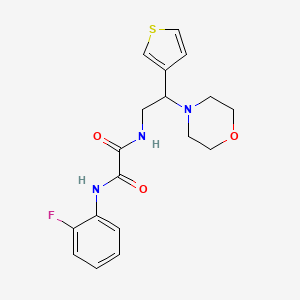

N-Methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Methylmorpholine is an organic compound with the formula O(CH2CH2)2NCH3 . It is a colorless liquid and a cyclic tertiary amine . It is used as a base catalyst for the generation of polyurethanes and other reactions .

Synthesis Analysis

N-Methylmorpholine is produced by the reaction of methylamine and diethylene glycol as well as by the hydrogenolysis of N-formylmorpholine .Molecular Structure Analysis

The molecular structure of a related compound, N-Methyl-2-morpholin-4-ylethanamine, has the empirical formula C7H16N2O and a molecular weight of 144.21 .Chemical Reactions Analysis

N-Methylmorpholine is used as a base catalyst for the generation of polyurethanes and other reactions . It is also the precursor to N-methylmorpholine N-oxide, a commercially important oxidant .Physical and Chemical Properties Analysis

The physical and chemical properties of a related compound, N-Methyl-2-morpholin-4-ylethanamine, include a molecular weight of 144.21 g/mol .Wissenschaftliche Forschungsanwendungen

Neurokinin-1 Receptor Antagonist Research

N-Methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine hydrochloride has been explored for its potential as a neurokinin-1 (NK1) receptor antagonist. Specifically, a compound with a related structure demonstrated high affinity and oral activity as an h-NK(1) receptor antagonist, showing promise in pre-clinical tests for clinical efficacy in conditions like emesis and depression. This research highlights the compound's solubility and effectiveness, suggesting potential therapeutic applications (T. Harrison et al., 2001).

Serotonin Reuptake Inhibition and 5-HT2A Receptor Antagonism

Another compound, YM992, which shares functional groups with N-Methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine hydrochloride, acts as a selective serotonin reuptake inhibitor (SSRI) and a potent 5-HT2A antagonist. This study demonstrated its effect on the firing activity of norepinephrine neurons, presenting a potential for additional benefits in treating affective and anxiety disorders due to its unique mechanism (S. Szabo & P. Blier, 2002).

Antimicrobial Activity of Quinoline Derivatives

Research on quinoline derivatives, which include the morpholine group, has shown that these compounds exhibit significant antimicrobial activities. A study on new quinoline derivatives carrying a 1,2,3-triazole moiety revealed moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. This suggests the potential use of morpholine derivatives in developing new antimicrobial agents (K D Thomas, Airody Vasudeva Adhikari, & N Suchetha Shetty, 2010).

Imaging Agent for Parkinson's Disease

The synthesis of [11C]HG-10-102-01, a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease, involves morpholine derivatives. This research showcases the utility of such compounds in creating diagnostic tools for neurodegenerative diseases, offering insights into the disease mechanisms and potential therapeutic targets (Min Wang et al., 2017).

Synthesis and Characterization of Morpholine Derivatives

Wirkmechanismus

While specific information on the mechanism of action of “N-Methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine;hydrochloride” was not found, methenamine, a related compound, has been proposed as a useful drug for the prevention of urinary tract infections (UTIs). It works as a urinary antiseptic, safely producing formaldehyde to prevent bacterial growth while avoiding bacterial resistance .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O2S.ClH/c1-8(2)12(7,10)9-3-5-11-6-4-9;/h7H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPOFMURFUWQIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=N)(=O)N1CCOCC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2839856.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![benzo[c][1,2,5]thiadiazol-5-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B2839863.png)

![2-(2-Fluoroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2839864.png)

![Tert-butyl 7-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2839866.png)

![3-(3,4-DIMETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2839867.png)